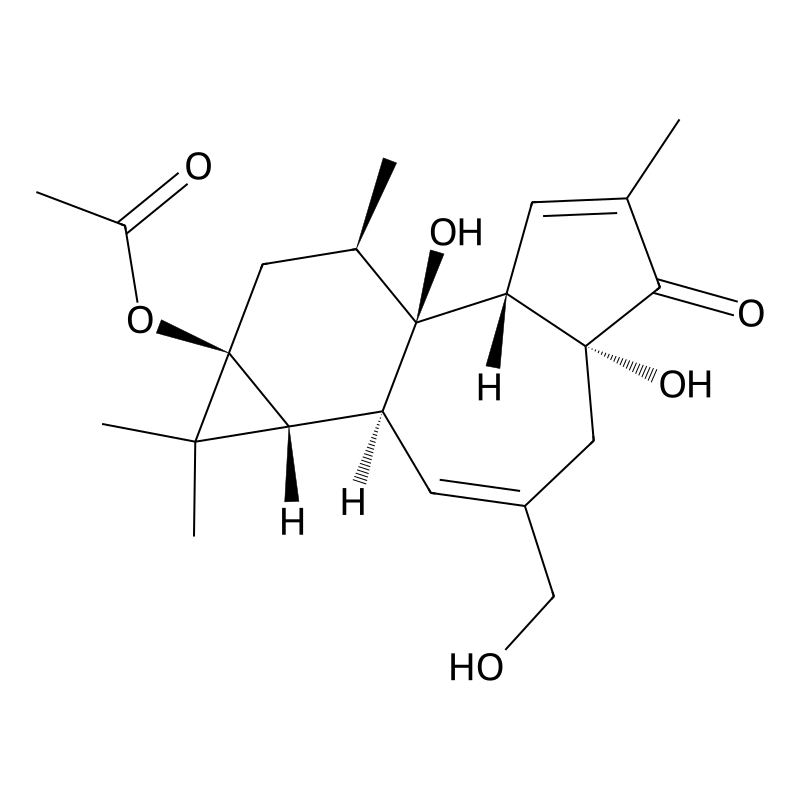

Prostratin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Prostratin exhibits anti-cancer properties in various studies. It has been shown to induce cell death (apoptosis) in cancer cell lines and may work through multiple mechanisms, including inhibiting protein synthesis and interfering with cell division.

Here are some specific examples:

- Studies suggest prostratin may be effective against prostate cancer by targeting and inhibiting Androgen Receptor (AR) signaling, a critical pathway for prostate cancer cell growth [].

- Research indicates prostratin's potential in leukemia treatment by promoting the degradation of proteins essential for leukemia cell survival [].

Prostratin is a unique phorbol ester derived from the bark of the mamala tree (Homalanthus nutans), native to Samoa. It was first identified through ethnobotanical research, which highlighted its traditional use by Samoan healers for treating hepatitis. Prostratin has gained attention for its potential therapeutic applications, particularly in the context of human immunodeficiency virus (HIV) treatment. Unlike other phorbol esters, prostratin does not promote tumor growth, making it a safer alternative for therapeutic use .

Prostratin's mechanism of action is multifaceted. It activates PKC, a signaling pathway involved in various cellular processes [, ]. This activation downregulates CD4 receptors, making cells less susceptible to HIV infection []. However, PKC activation can also induce HIV replication in latently infected cells []. This "kick-and-kill" effect could be exploited in HIV eradication strategies, allowing ART to target the newly activated viral reservoirs []. Prostratin's anti-tumor properties are still under investigation, but may involve modulation of cell signaling pathways [].

Prostratin exhibits significant biological activity against latent HIV reservoirs. It effectively "flushes out" dormant HIV from resting T-cells, allowing antiretroviral therapies to target the virus more effectively. Studies indicate that prostratin can activate latent HIV-1 expression, making it a promising candidate for adjunctive therapy in individuals undergoing highly active antiretroviral therapy (HAART) . Additionally, prostratin has shown potential in modulating other diseases, including cancer and neurodegenerative disorders like Alzheimer's disease .

The synthesis of prostratin has been challenging due to its complex structure. The first successful total synthesis was reported by Paul Wender and his team at Stanford University, which involved a four-step process starting from phorbol. This method allowed for gram quantities of prostratin to be produced, facilitating further research into its therapeutic applications . More recent approaches have also been developed, including a 23-step synthesis from cyclopentadiene that emphasizes rapid assembly of the compound's tricyclic structure .

Prostratin's primary application lies in its potential as an antiviral agent against HIV. Its unique mechanism of action positions it as a candidate for combination therapies aimed at eradicating latent viral reservoirs in infected individuals. Beyond HIV treatment, prostratin is being investigated for its effects on cancer cell lines and its neuroprotective properties, suggesting broader therapeutic implications .

Research has demonstrated that prostratin interacts with various cellular pathways by activating PKC and influencing gene expression related to immune function. It has been shown to enhance the differentiation of myeloid cells and induce cytokine production while simultaneously downregulating receptors critical for HIV infection . These interactions suggest that prostratin could play a multifaceted role in modulating immune responses and combating viral infections.

Prostratin is part of a broader class of compounds known as phorbol esters, which share structural similarities but differ significantly in their biological activities. Here are some notable compounds for comparison:

| Compound Name | Source | Tumor Promoting | PKC Activator | Unique Properties |

|---|---|---|---|---|

| Prostratin | Homalanthus nutans | No | Yes | Activates latent HIV reservoirs |

| Phorbol Myristate Acetate | Croton tiglium | Yes | Yes | Potent tumor promoter |

| Tetradecanoylphorbol Acetate | Synthetic | Yes | Yes | Similar structure but promotes tumor growth |

| 12-O-Tetradecanoylphorbol-13-Acetate | Euphorbia lathyris | Yes | Yes | Strongly tumor-promoting; used in cancer research |

Prostratin stands out due to its non-tumor promoting nature and its ability to reactivate latent HIV without facilitating new infections, marking it as a unique candidate in antiviral therapies .

Wender's Four-Step Protocol from Renewable Phorbol Sources

The seminal contribution by Wender and colleagues in 2008 established the foundation for practical prostratin synthesis through an elegant four-step protocol utilizing renewable phorbol sources [1] [2]. This approach revolutionized access to prostratin by providing a scalable route that could reliably produce gram quantities of the target compound, addressing the critical supply limitation that had previously hindered therapeutic development.

The synthesis commences with phorbol (1), a tigliane diterpene readily available from croton oil obtained from Croton tiglium seeds, which represents an abundant renewable feedstock [1]. The key strategic insight underlying this approach involves circumventing the inherent difficulties associated with direct C12 deoxygenation by employing a cyclopropane cleavage and reformation strategy. Direct deoxygenation attempts at the C12 position consistently failed due to the proximity of this functional group to the strained cyclopropane ring, leading to undesired ring fragmentation through radical intermediates that undergo cleavage at near diffusion-controlled rates of 10^8^ s^−1^ [1].

The protocol begins with acid-catalyzed hydrolysis of phorbol to generate crotophorbolone (2), effectively removing the problematic C12 hydroxyl group while simultaneously opening the cyclopropane ring to provide a functional handle for subsequent ring closure [1]. This transformation establishes the foundation for the subsequent four-step sequence that regenerates the cyclopropane moiety.

The first step of the core sequence involves treatment of crotophorbolone with hydrazine in the presence of acetic acid, which selectively forms the C13 hydrazone without requiring isolation of the intermediate. Upon heating with base, specifically pyridine or diisopropylethylamine, this hydrazone undergoes cyclization to form pyrazoline 8 [1]. The cyclization step demonstrates remarkable selectivity, favoring formation of the desired regioisomer while tolerating the complex array of oxygen functionalities present in the molecule.

The critical oxidation step employs lead tetraacetate at low temperature, effecting conversion of pyrazoline 8 to cyclic diazene 9 while simultaneously introducing the C13 acetate group [1]. This transformation is particularly elegant as it accomplishes multiple bond-forming events in a single operation: oxidation of the pyrazoline to the diazene, esterification at C13, and establishment of the nitrogen bridge between C13 and C15. The use of toluene solvent in combination with diisopropylethylamine enables the cyclization and oxidation reactions to be conducted in a single flask, significantly streamlining the synthetic sequence [3].

The final photolytic step represents the key cyclopropane-forming transformation, wherein irradiation of cyclic diazene 9 results in nitrogen extrusion and reestablishment of the C13-C15 cyclopropane bond to afford prostratin (3) [1]. This photochemical process proceeds in high yield (90%) and demonstrates the robustness of the designed intermediate 9 toward the photolytic conditions. The overall sequence from crotophorbolone delivers prostratin in four steps with 12-16% overall yield from phorbol, producing over 100 mg of material in a single experimental run [1].

The synthetic prostratin obtained through this protocol was rigorously characterized and found to be identical to natural prostratin in all standard analytical tests, confirming both the structural integrity and stereochemical fidelity of the synthetic route [1]. The scalability of this approach has been demonstrated on gram scale, with the potential for further scale-up in appropriate facilities [1].

Stereoselective Acetylation and Cyclopropane Ring Formation

The stereoselective aspects of Wender's protocol merit detailed examination, particularly regarding the acetylation step and cyclopropane ring formation. The lead tetraacetate-mediated oxidation represents a sophisticated transformation that achieves multiple synthetic objectives simultaneously while maintaining excellent stereochemical control [1] [3].

The mechanism of the lead tetraacetate oxidation involves initial coordination of the lead reagent to the pyrazoline nitrogen, followed by oxidative insertion to generate the diazene functionality [1]. The concomitant acetylation at C13 occurs through transfer of an acetate ligand from the lead center, establishing the ester linkage with the correct stereochemistry. This process demonstrates remarkable chemoselectivity, as the acetate transfer occurs exclusively at C13 despite the presence of multiple hydroxyl groups that could potentially compete for esterification.

The stereochemical outcome of the acetylation step is governed by the conformational preferences of the pyrazoline intermediate and the approach geometry dictated by the lead reagent coordination [3]. Computational studies have suggested that the transition state for acetate transfer favors the observed stereochemistry due to minimization of steric interactions between the approaching acetate group and the rigid tricyclic framework of the substrate.

The subsequent photolytic cyclopropane formation proceeds through a concerted mechanism involving nitrogen extrusion and ring closure [1]. The photochemical activation of the diazene moiety generates a highly reactive diradical intermediate that undergoes rapid ring closure to form the three-membered ring. The stereochemical fidelity of this transformation is remarkable, as the cyclopropane forms exclusively with the correct relative stereochemistry required for biological activity.

Mechanistic investigations using isotopically labeled substrates have provided insights into the pathway of nitrogen extrusion [4]. Studies employing ^15^N-labeled hydrazine precursors confirmed that nitrogen loss occurs exclusively from the diazene bridge, with no competing pathways involving nitrogen atom retention or rearrangement. Mass spectrometric analysis of the photolysis products consistently showed the expected mass decrease corresponding to N₂ loss, supporting the proposed mechanism.

The stereoselectivity of the overall sequence is particularly noteworthy given the structural complexity of the substrate and the potential for epimerization at various positions. The maintenance of stereochemical integrity throughout the four-step sequence demonstrates the robustness of the designed transformations and their compatibility with the sensitive functional groups present in the molecule.

Total Synthesis Strategies

Oxidative Dearomatization for Cyclohexane C-Ring Construction

Total synthesis approaches to prostratin have employed oxidative dearomatization as a pivotal strategy for constructing the cyclohexane C-ring, which bears multiple contiguous stereocenters and represents one of the most challenging structural elements of the target molecule [5] [6] [7]. This methodology enables rapid assembly of complex substitution patterns from readily available aromatic precursors while establishing multiple stereocenters in a single transformation.

The most notable implementation of oxidative dearomatization in prostratin synthesis was developed by Li and colleagues, who employed a sequence of phenol oxidation followed by stereoselective functionalization to construct the highly substituted cyclohexane ring [8] [5]. Their approach utilized hypervalent iodine reagents, specifically phenyliodine bis(trifluoroacetate) (PIFA), to effect the key dearomatization transformation under mild conditions.

The mechanistic pathway for oxidative dearomatization proceeds through initial oxidation of the phenolic substrate to generate a phenoxonium ion intermediate [6] [7]. This electrophilic species undergoes nucleophilic attack by pendant functionality to form a spirocyclic intermediate, which then rearranges to establish the desired cyclohexadienone framework. The stereochemical outcome of this process is governed by the conformational preferences of the phenolic substrate and the approach trajectory of the nucleophile.

In Li's synthesis, the phenolic precursor was designed to incorporate a strategically positioned side chain that would participate in the dearomatization-induced cyclization [5]. Treatment with PIFA in hexafluoroisopropanol (HFIP) solvent promoted the oxidative transformation, generating the cyclohexadienone intermediate with high efficiency. The choice of HFIP as solvent proved crucial for achieving optimal reactivity and selectivity, as this highly ionizing medium stabilizes the cationic intermediates while promoting the desired regiochemical outcome.

The subsequent stereoselective installation of peripheral groups relied on the inherent facial bias of the cyclohexadienone framework [5]. Reduction of the enone functionality proceeded with excellent diastereoselectivity to establish the C4 stereocenter, while additional functionalization steps introduced the remaining substituents with appropriate stereochemistry. This sequence demonstrates the power of oxidative dearomatization to rapidly generate molecular complexity from simple aromatic starting materials.

Alternative dearomatization strategies have employed different oxidants and reaction conditions to achieve similar transformations [7]. Lead tetraacetate has been utilized in certain contexts, particularly for substrates bearing electron-rich aromatic systems that require more forcing oxidative conditions. Cerium ammonium nitrate (CAN) represents another viable oxidant for phenol dearomatization, offering complementary reactivity patterns and functional group compatibility.

The regioselectivity of dearomatization reactions can be controlled through careful substrate design and choice of reaction conditions [6]. Ortho-substituted phenols typically undergo dearomatization at the position ortho to the hydroxyl group, while para-substituted systems can be directed toward either ortho or para dearomatization depending on the electronic and steric properties of the substituents. This flexibility enables strategic planning of synthetic routes based on the desired substitution pattern in the target molecule.

Recent advances in catalytic dearomatization have expanded the scope and applicability of these transformations [9] [10]. Transition metal catalysts, particularly those based on palladium and rhodium, have been developed to promote enantioselective dearomatization reactions that establish multiple stereocenters with high levels of control. These methodologies represent promising avenues for future synthetic approaches to prostratin and related complex natural products.

Late-Stage Functionalization of the Diterpenoid Core

Late-stage functionalization strategies have emerged as powerful tools for diversifying complex diterpenoid scaffolds, enabling the preparation of analogs and the introduction of functionality that would be difficult to install during the core construction phase [11] [12] [13]. In the context of prostratin synthesis, these approaches offer significant advantages for accessing structural variants and optimizing biological activity.

The diterpenoid core of prostratin presents multiple sites for potential functionalization, including the cyclohexane C-ring, the seven-membered B-ring, and the peripheral hydroxyl groups [11]. Each of these positions offers distinct challenges and opportunities for selective modification, requiring carefully designed reaction conditions and reagent systems to achieve the desired transformations while preserving the structural integrity of the complex framework.

C-H functionalization represents one of the most powerful late-stage modification strategies, enabling direct installation of functional groups at unactivated carbon centers [12] [13]. In the context of diterpenoid synthesis, C-H oxidation reactions have been particularly valuable for introducing oxygenation patterns that would be difficult to establish through conventional synthetic sequences. The use of selenium dioxide for allylic oxidation has proven effective for functionalizing the C2 position of sterane-type diterpenoids [12], while osmium-catalyzed dihydroxylation can be employed to introduce vicinal diol functionality across alkene linkages.

Cross-coupling reactions provide another avenue for late-stage diversification, particularly when halogenated precursors can be incorporated into the synthetic route [13]. Suzuki-Miyaura coupling has been employed to install aryl and alkenyl substituents at various positions on diterpenoid cores, while Stille coupling offers complementary reactivity for incorporating organostannane partners. The compatibility of these palladium-catalyzed transformations with the complex functional group arrays present in diterpenoids has been demonstrated in numerous synthetic applications.

Selective esterification and etherification reactions represent more traditional but equally important late-stage functionalization strategies [14] [15]. The multiple hydroxyl groups present in prostratin and related compounds offer opportunities for differential protection and functionalization, enabling the preparation of analogs with modified pharmacological properties. The development of highly selective acylation protocols, such as those based on Steglich esterification conditions, has enabled regioselective modification of complex polyol substrates.

Ring-closing metathesis (RCM) has found application in late-stage cyclization reactions for diterpenoid synthesis [12]. The ability to form carbon-carbon bonds under mild conditions while tolerating diverse functional groups makes RCM particularly attractive for constructing strained ring systems or modifying existing ring structures. Grubbs catalysts have been employed successfully in several total synthesis campaigns to effect key ring-closing transformations.

The strategic application of late-stage functionalization requires careful consideration of the reactivity profile of the substrate and the compatibility of reaction conditions with sensitive structural elements [13]. The presence of strained ring systems, multiple stereocenters, and labile functional groups in diterpenoids necessitates the use of mild reaction conditions and highly selective reagents. The development of new methodologies specifically designed for complex molecule functionalization continues to expand the toolkit available for these challenging transformations.

Synthesis of Structural Analogs

C13 Ester Modifications for Enhanced Bioactivity

The C13 position of prostratin has emerged as a critical site for structural modification, with numerous studies demonstrating that ester substitutions at this position can dramatically enhance biological activity while maintaining or improving the desired therapeutic profile [3] [14] [15]. The systematic exploration of C13 analogs has revealed structure-activity relationships that guide the design of superior therapeutic candidates.

Wender's synthetic protocol provides exceptional flexibility for accessing C13 analogs through modification of the lead tetraacetate oxidation step [1] [3]. By exchanging the acetate ligands of lead tetraacetate with alternative carboxylic acids, diverse ester functionalities can be directly introduced during the pyrazoline oxidation. This approach has enabled the preparation of phenylacetate analog DPP (12-deoxyphorbol-13-phenylacetate) through treatment of pyrazoline 8 with lead phenylacetate, generated in situ by premixing lead tetraacetate with excess phenylacetic acid [1].

The naphthylacetate analog represents one of the most successful C13 modifications, demonstrating over 100-fold enhanced activity compared to natural prostratin in latent HIV activation assays [3] [14]. This dramatic improvement in potency has made the naphthylacetate derivative valuable for clinical reservoir studies in both pediatric and adult HIV-positive populations. The enhanced activity is attributed to improved protein kinase C binding affinity and more favorable pharmacokinetic properties resulting from the increased lipophilicity of the naphthyl substituent.

Adamantyl ester analogs have shown particularly promising activity profiles, with certain derivatives displaying up to two orders of magnitude greater potency than prostratin itself [15]. The adamantyl group provides a bulky, lipophilic substituent that enhances membrane interactions while maintaining appropriate stability for biological applications. These analogs have advanced through preclinical development and demonstrate the potential for identifying clinically superior candidates through systematic structural modification.

The mechanism underlying the enhanced activity of C13-modified analogs involves improved binding interactions with protein kinase C isoforms [16] [17]. The C13 ester carbonyl participates in a critical transannular hydrogen bond with the C9 alcohol, which preorganizes the substituent for optimal binding pocket interactions [14]. Modifications that strengthen this intramolecular interaction or provide more favorable contacts with the protein target result in enhanced biological activity.

Carbamate derivatives represent an innovative approach to C13 functionalization that addresses both activity and stability considerations [14] [15]. The incorporation of nitrogen functionality into the C13 substituent increases the Lewis basicity of the carbonyl oxygen, potentially strengthening the transannular hydrogen bond and improving protein binding. Additionally, carbamate linkages offer enhanced hydrolytic stability compared to simple esters, which may improve pharmacokinetic properties.

Benzoate esters provide an aromatic alternative to aliphatic C13 substituents, offering intermediate polarity between simple acetates and more complex analogs [14]. These compounds have demonstrated enhanced activity while maintaining favorable stability profiles, making them attractive candidates for further development. The aromatic ring can be further modified with electron-donating or electron-withdrawing substituents to fine-tune activity and selectivity.

The synthesis of C13 analogs has been streamlined through the development of diversification strategies that enable late-stage introduction of various ester functionalities [3]. Following photolytic cyclopropane formation to generate the C13 alcohol intermediate, Steglich esterification conditions can be employed to install diverse carboxylic acid partners. This approach provides access to a wide range of analogs from a common advanced intermediate, facilitating systematic structure-activity relationship studies.

Isotopically Labeled Derivatives for Mechanistic Studies

Isotopically labeled derivatives of prostratin have proven invaluable for elucidating the mechanistic details of both synthetic transformations and biological processes [4] [18] [19]. These labeled compounds enable precise tracking of molecular fragments through complex reaction sequences and provide quantitative information about bond-breaking and bond-forming events.

Deuterium labeling has been extensively employed to investigate the mechanism of cyclopropane formation in Wender's synthesis [4]. Incorporation of deuterium at the C2 position through exchange with deuterated solvents enables measurement of kinetic isotope effects during the photolytic nitrogen extrusion step. Studies using [2-²H]-labeled substrates have revealed primary kinetic isotope effects that provide insight into the timing of bond formation relative to nitrogen loss.

The synthesis of deuterium-labeled analogs typically involves incorporation of deuterated reagents during key synthetic transformations [4]. Treatment with deuterated acetic acid during hydrazone formation introduces deuterium at specific positions, while the use of deuterated solvents in subsequent steps can lead to additional labeling through exchange processes. The extent and position of deuterium incorporation can be precisely controlled through careful selection of reaction conditions and reagent systems.

Carbon-13 labeling provides complementary mechanistic information, particularly regarding carbon framework rearrangements and biosynthetic pathways [18]. The incorporation of ¹³C at specific positions enables detailed analysis of molecular rearrangements using ¹³C NMR spectroscopy and mass spectrometry. These studies have been particularly valuable for understanding the stereochemical course of cyclopropane formation and the regioselectivity of oxidative transformations.

Nitrogen-15 labeling has been employed to investigate the mechanism of nitrogen extrusion during the photolytic step [4]. The use of ¹⁵N-labeled hydrazine in the initial hydrazone formation enables tracking of nitrogen atoms throughout the synthetic sequence. Mass spectrometric analysis of the photolysis products confirms that nitrogen loss occurs exclusively from the diazene bridge, with no competing pathways involving nitrogen retention or rearrangement.

Oxygen-18 labeling studies have provided insights into oxidative transformations and oxygen atom transfer processes [18] [20]. The incorporation of ¹⁸O through the use of ¹⁸O₂ or H₂¹⁸O enables tracking of oxygen atoms during oxidation reactions, revealing the mechanistic details of these transformations. These studies have been particularly valuable for understanding the lead tetraacetate oxidation and the source of oxygen atoms in the final product.

Multiple labeling strategies have been employed to investigate complex mechanistic questions that require simultaneous tracking of multiple atoms [4] [18]. The combination of deuterium and ¹³C labeling in single molecules enables detailed analysis of competing reaction pathways and provides comprehensive mechanistic information. These studies require sophisticated synthetic planning to ensure selective incorporation of labels at desired positions.

The biological applications of isotopically labeled prostratin derivatives have provided important insights into the mechanism of action and metabolic fate of these compounds [4]. Deuterium-labeled analogs have been employed in pharmacokinetic studies to track drug absorption, distribution, and elimination. Carbon-13 labeled derivatives enable metabolomic studies that reveal the biotransformation pathways and identify key metabolites.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shen X, Xiong GL, Jing Y, Xiao H, Cui Y, Zhang YF, Shan YJ, Xing S, Yang M, Liu XL, Dong B, Wang LS, Luo QL, Yu ZY, Cong YW. The protein kinase C agonist prostratin induces differentiation of human myeloid leukemia cells and enhances cellular differentiation by chemotherapeutic agents. Cancer Lett. 2015 Jan 28;356(2 Pt B):686-96. doi: 10.1016/j.canlet.2014.10.018. Epub 2014 Oct 22. PubMed PMID: 25449427.

3: Wang H, Zhu X, Zhu Y, Liu J, Hu X, Wang Y, Peng S, Chen Y, Chen R, Ding F, Liu R. Protein kinase D3 is essential for prostratin-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway. Biomed Res Int. 2014;2014:968027. doi: 10.1155/2014/968027. Epub 2014 Jul 21. PubMed PMID: 25136641; PubMed Central PMCID: PMC4127265.

4: Chan JK, Bhattacharyya D, Lassen KG, Ruelas D, Greene WC. Calcium/calcineurin synergizes with prostratin to promote NF-κB dependent activation of latent HIV. PLoS One. 2013 Oct 30;8(10):e77749. doi: 10.1371/journal.pone.0077749. eCollection 2013. PubMed PMID: 24204950; PubMed Central PMCID: PMC3813743.

5: Beans EJ, Fournogerakis D, Gauntlett C, Heumann LV, Kramer R, Marsden MD, Murray D, Chun TW, Zack JA, Wender PA. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11698-703. doi: 10.1073/pnas.1302634110. Epub 2013 Jun 28. PubMed PMID: 23812750; PubMed Central PMCID: PMC3718093.

6: Bourjot M, Delang L, Nguyen VH, Neyts J, Guéritte F, Leyssen P, Litaudon M. Prostratin and 12-O-tetradecanoylphorbol 13-acetate are potent and selective inhibitors of Chikungunya virus replication. J Nat Prod. 2012 Dec 28;75(12):2183-7. doi: 10.1021/np300637t. Epub 2012 Dec 7. PubMed PMID: 23215460.

7: Chan CN, McMonagle EL, Hosie MJ, Willett BJ. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells. Virus Res. 2013 Jan;171(1):121-8. doi: 10.1016/j.virusres.2012.11.004. Epub 2012 Nov 28. PubMed PMID: 23201205; PubMed Central PMCID: PMC3566544.

8: Barrero RA, Chapman B, Yang Y, Moolhuijzen P, Keeble-Gagnère G, Zhang N, Tang Q, Bellgard MI, Qiu D. De novo assembly of Euphorbia fischeriana root transcriptome identifies prostratin pathway related genes. BMC Genomics. 2011 Dec 13;12:600. doi: 10.1186/1471-2164-12-600. PubMed PMID: 22151917; PubMed Central PMCID: PMC3273484.

9: Reuse S, Calao M, Kabeya K, Guiguen A, Gatot JS, Quivy V, Vanhulle C, Lamine A, Vaira D, Demonte D, Martinelli V, Veithen E, Cherrier T, Avettand V, Poutrel S, Piette J, de Launoit Y, Moutschen M, Burny A, Rouzioux C, De Wit S, Herbein G, Rohr O, Collette Y, Lambotte O, Clumeck N, Van Lint C. Synergistic activation of HIV-1 expression by deacetylase inhibitors and prostratin: implications for treatment of latent infection. PLoS One. 2009 Jun 30;4(6):e6093. doi: 10.1371/journal.pone.0006093. PubMed PMID: 19564922; PubMed Central PMCID: PMC2699633.

10: Johnson HE, Banack SA, Cox PA. Variability in content of the anti-AIDS drug candidate prostratin in Samoan populations of Homalanthus nutans. J Nat Prod. 2008 Dec;71(12):2041-4. doi: 10.1021/np800295m. PubMed PMID: 19007283; PubMed Central PMCID: PMC2663895.